molecular formula C15H20BrN3O3 B1528572 Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate CAS No. 1346447-38-8

Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate

Cat. No. B1528572
CAS RN: 1346447-38-8
M. Wt: 370.24 g/mol
InChI Key: WXYSNAFICGGIIX-UHFFFAOYSA-N
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Description

Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate is a chemical compound with the molecular formula C15H20BrN3O3 . It has an average mass of 370.242 Da and a monoisotopic mass of 369.068787 Da .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(C)(C)OC(=O)Nc1cnc(Br)c2nc(oc12)C(C)(C)C . This indicates that the compound contains a bromine atom attached to a pyridine ring, which is further connected to a carbamate group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 386.3±42.0 °C and a predicted density of 1.511±0.06 g/cm3 . The compound’s acidity coefficient (pKa) is predicted to be -2.62±0.50 .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate is a compound that finds its application in the synthesis of various chemical structures, particularly in the formation of oxazolone derivatives and carbamates. For example, studies have demonstrated the synthesis of 2-oxazolone-4-carboxylates from related compounds using methods that involve the condensation of ketoesters with methyl carbamate. These processes yield heterocycles that bear functionalities, which can be further elaborated into potentially useful compounds (Okonya, Hoffman, & Johnson, 2002). Similarly, the compound under discussion could be involved in similar synthetic pathways, contributing to the development of novel chemical entities.

Catalytic Applications

Compounds like tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate can also be significant in catalysis. For instance, Indium(III) halides have shown efficiency in catalyzing the N-tert-butoxycarbonylation of amines with (Boc)2O under solvent-free conditions, leading to N-tert-butyl-carbamates in excellent yields (Chankeshwara & Chakraborti, 2006). Such catalytic processes could be applicable or adaptable for the tert-butyl carbamate , facilitating the synthesis of a range of N-tert-butyl-carbamates derivatives.

Photocatalytic Aminations

Photoredox catalysis is another area where similar compounds have found applications. A photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl carbamate derivatives has established a new pathway for assembling a range of 3-aminochromones under mild conditions. This method allows for the construction of diverse amino pyrimidines, broadening the applications of photocatalyzed protocols (Wang et al., 2022). Such photocatalytic methods could potentially be applied to tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate, enabling the synthesis of novel aminated compounds.

properties

IUPAC Name

tert-butyl N-(4-bromo-2-tert-butyl-[1,3]oxazolo[4,5-c]pyridin-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O3/c1-14(2,3)12-19-9-10(21-12)8(7-17-11(9)16)18-13(20)22-15(4,5)6/h7H,1-6H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYSNAFICGGIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=CN=C2Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801113581
Record name Carbamic acid, N-[4-bromo-2-(1,1-dimethylethyl)oxazolo[4,5-c]pyridin-7-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801113581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1346447-38-8
Record name Carbamic acid, N-[4-bromo-2-(1,1-dimethylethyl)oxazolo[4,5-c]pyridin-7-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346447-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[4-bromo-2-(1,1-dimethylethyl)oxazolo[4,5-c]pyridin-7-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801113581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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